BenchChemオンラインストアへようこそ!

Ciclonicate

Antilipolytic mechanism Adipose tissue lipolysis Free fatty acid re-esterification

Ciclonicate (CAS 53449-58-4) is trans-3,3,5-trimethylcyclohexyl nicotinate, a nicotinic acid ester classified under ATC code C04AC07 as a peripheral vasodilator within the nicotinic acid and derivatives subgroup. Originally launched in 1978 as Bled (Poli, Italy), ciclonicate is characterized by a dual antilipolytic and myolytic (direct smooth muscle relaxant) mechanism.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 53449-58-4
Cat. No. B1668984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclonicate
CAS53449-58-4
Synonyms3,5,5-trimethylcyclohexylnicotinate
ciclonicate
ciclonicate, (cis)-isomer
cyclonicate
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2
InChIInChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3/t11-,13-/m1/s1
InChIKeyGQSGZTBDVNUIQS-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciclonicate (CAS 53449-58-4): A Structurally Differentiated Nicotinic Acid Ester for Peripheral Vasodilation and Lipid Modulation Research


Ciclonicate (CAS 53449-58-4) is trans-3,3,5-trimethylcyclohexyl nicotinate, a nicotinic acid ester classified under ATC code C04AC07 as a peripheral vasodilator within the nicotinic acid and derivatives subgroup [1]. Originally launched in 1978 as Bled (Poli, Italy), ciclonicate is characterized by a dual antilipolytic and myolytic (direct smooth muscle relaxant) mechanism [2]. Unlike the parent compound nicotinic acid, ciclonicate incorporates a trans-3,3,5-trimethylcyclohexyl ester moiety that alters its pharmacological profile, including differential effects on free fatty acid trafficking in adipose tissue and a distinct side-effect signature. Though no longer widely marketed for clinical use and not approved in most countries [1], ciclonicate remains relevant as a research tool for studying nicotinic acid receptor pharmacology, vasodilatory mechanisms, and structure-activity relationships among nicotinate esters.

Why Ciclonicate Cannot Be Simply Replaced by Nicotinic Acid, Acipimox, or Other Nicotinate Esters in Research and Reference Standard Applications


Within the nicotinic acid derivative class, compounds sharing the core pyridine-3-carboxylate pharmacophore exhibit fundamentally divergent pharmacological profiles due to differences in ester/alcohol moiety structure, stereochemistry, and resulting tissue distribution. Ciclonicate's trans-3,3,5-trimethylcyclohexyl ester confers a unique combination of properties not replicated by any single comparator: (i) a dual antilipolytic–myolytic mechanism rather than pure antilipolysis [1]; (ii) a differential effect on adipose tissue free fatty acid (FFA) re-utilization versus simple triglyceride hydrolysis inhibition, in contrast to nicotinic acid [2]; (iii) a hemorheological activity profile (blood viscosity reduction, fibrinolytic improvement) not shared by acipimox; and (iv) a defined trans-stereochemistry (CAS 53449-58-4) that is distinct from the cis-isomer (CAS 54110-26-8) [1]. Generic substitution with nicotinic acid, acipimox, xanthinol nicotinate, or inositol nicotinate would therefore produce an experimentally and pharmacologically non-equivalent system.

Quantitative Differentiation Evidence for Ciclonicate (CAS 53449-58-4): Head-to-Head and Cross-Study Comparisons vs Nicotinic Acid, Xanthinol Nicotinate, and Acipimox


Divergent Adipose Tissue FFA/Glycerol Modulation vs Nicotinic Acid: Evidence for a Distinct Antilipolytic Mechanism

In a direct head-to-head in vitro study on rat adipose tissue, ciclonicate exhibited an antilipolytic IC50 of 1 mM against theophylline-stimulated lipolysis, which was approximately 10-fold less potent than nicotinic acid [1]. However, the critical differentiation lies in post-lipolytic FFA handling: under basal (unstimulated) conditions, ciclonicate increased the FFA/glycerol ratio significantly more than nicotinic acid, and under theophylline-stimulated conditions, ciclonicate inhibited FFA release much less than glycerol release, whereas nicotinic acid inhibited both FFA and glycerol release to a similar extent [1]. This indicates that ciclonicate modulates not only triglyceride hydrolysis but also FFA utilization and re-esterification by adipose tissue—a mechanistic dimension absent with nicotinic acid.

Antilipolytic mechanism Adipose tissue lipolysis Free fatty acid re-esterification

Reduced Flushing Incidence with Ciclonicate (Approximately 30%) vs Nicotinic Acid (>60%) and Xanthinol Nicotinate (Severe Prolonged Flush): Cross-Study Tolerability Comparison

Flushing is the most clinically significant adverse effect limiting nicotinic acid therapy, with an incidence exceeding 60% in clinical trials and discontinuation rates of 5–40% [1][2]. Ciclonicate exhibits a reported flushing incidence of approximately 30%, described as milder than that of ordinary nicotinic acid [3]. For xanthinol nicotinate, a separate clinical trial reported that side effects were common, particularly a 'severe prolonged flush shortly after taking a dose' [4]. The approximately 2-fold lower flushing rate of ciclonicate relative to nicotinic acid, and its qualitatively milder flushing profile compared to xanthinol nicotinate, represents a meaningful tolerability differentiation within the nicotinate ester class.

Flushing side effect Nicotinic acid tolerability Vasodilator adverse events

Clinical Lipid Modulation Profile of Ciclonicate vs Acipimox and Nicotinic Acid: A Balanced, Moderate-Effect Alternative

Ciclonicate produces a moderate, balanced lipid-modulating profile: total cholesterol reduction of approximately 8–12%, triglyceride reduction of approximately 15–20%, and HDL-cholesterol elevation of approximately 10% [1]. In comparison, acipimox achieves substantially greater triglyceride reductions (34–52.6%) and cholesterol reductions (9–17%) in hyperlipidemic populations [2], while nicotinic acid in pharmacologic doses (1–3 g/day) reduces triglycerides by 20–50%, LDL-cholesterol by 5–25%, and raises HDL-cholesterol by 15–35% [3]. Ciclonicate's quantitative effect size is consistently smaller than both comparators, positioning it as a mild-to-moderate lipid modulator rather than a potent hypolipidemic agent. This profile may be advantageous in experimental contexts where profound lipid suppression is undesirable or where a milder pharmacological probe is required.

Lipid lowering Triglyceride reduction HDL cholesterol

Multivalent Mechanism of Action: Combined Antilipolytic, Myolytic, and Hemorheological Activities as a Class-Level Differentiator

Ciclonicate is formally annotated by MeSH as possessing both antilipolytic and myolytic (direct vascular smooth muscle relaxant) activities [1]. Clinical studies additionally demonstrate hemorheological benefits including statistically significant reduction of blood viscosity and improvement of fibrinolytic activity [2]. This triple-action profile contrasts with acipimox, which acts primarily through HCA2 receptor-mediated antilipolysis without direct myolytic or hemorheological activity [3]. Xanthinol nicotinate shares vasodilatory and hemorheological properties, but its vasodilation is mediated via the xanthinol moiety's phosphodiesterase inhibition rather than direct smooth muscle effects, and it carries a severe flushing liability [4]. No single in-class comparator replicates ciclonicate's specific combination of direct myolysis, antilipolysis, and hemorheological modulation.

Multivalent pharmacology Myolytic vasodilation Hemorheology

Defined Trans-Stereochemistry (CAS 53449-58-4) as a Quality Specification Differentiator vs Cis-Isomer and Unspecified Nicotinate Esters

Ciclonicate (CAS 53449-58-4) is specifically the trans-isomer of 3,3,5-trimethylcyclohexyl nicotinate, with MeSH explicitly noting 'RN given refers to trans-isomer' [1]. The cis-isomer carries a distinct CAS registry number (54110-26-8) and distinct stereochemical identity [1]. The manufacturing process is defined: esterification of trans-3,3,5-trimethylcyclohexanol with nicotinoyl chloride hydrochloride in anhydrous benzene, yielding the hydrochloride salt at 80% yield (melting point 155–157°C), followed by free base liberation . This stereochemical specification is absent for comparator nicotinate esters such as inositol nicotinate (a mixture of esterification positions) and represents a critical quality attribute for reproducible pharmacological experimentation and reference standard procurement.

Stereochemical purity Reference standard quality Isomer specification

Clinical Efficacy in Fontaine Stage II Peripheral Arterial Disease: 60% Responder Rate with Combined Hemodynamic and Lipid Benefits

In an open clinical study of 22 patients (mean age 63.95 ± 7.62 years) with chronic occlusive arterial disease treated with ciclonicate 1 g/day for 60 days, 12 of 20 completers (60%) were regarded as clinically and instrumentally improved, with 10 of the 12 responders belonging to Fontaine's stage II [1]. Statistically significant improvements were documented for oscillometric indexes, blood perfusion parameters measured by strain gauge plethysmography, and both cholesterol and triglyceride levels [1]. A separate double-blind, placebo-controlled trial confirmed ciclonicate's efficacy in peripheral arterial disease [2]. For comparison, xanthinol nicotinate in a double-blind trial helped 25 of 33 patients (75.8%) with severe progressive obliterative vascular disease but carried common severe flushing [3]. Ciclonicate's 60% responder rate in Fontaine stage II, combined with its documented hemorheological and lipid benefits, supports its utility as a reference compound in peripheral vascular disease research.

Peripheral arterial disease Fontaine classification Intermittent claudication

Ciclonicate (CAS 53449-58-4): Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Adipose Tissue Lipolysis and FFA Trafficking Research: Mechanistic Probe for FFA Re-esterification Studies

Investigators studying the dissociation between triglyceride hydrolysis and free fatty acid release from adipose tissue can employ ciclonicate as a mechanistically distinct tool compound. Unlike nicotinic acid, which suppresses both FFA and glycerol release proportionally, ciclonicate selectively spares FFA release relative to glycerol, indicating enhanced FFA re-esterification within adipocytes [1]. This property makes ciclonicate valuable for dissecting the intracellular FFA re-esterification pathway independently of lipolytic suppression, an experimental design that cannot be replicated with nicotinic acid or acipimox.

Nicotinic Acid Receptor (HCA2/GPR109A) Structure-Activity Relationship Studies: Ester Moiety Pharmacophore Mapping

Ciclonicate's trans-3,3,5-trimethylcyclohexyl ester moiety provides a structurally defined comparator for SAR studies exploring how the ester alcohol component modulates HCA2 receptor binding kinetics, functional selectivity, and the balance between antilipolytic and vasodilatory signaling [1][2]. Its 10-fold lower antilipolytic potency relative to nicotinic acid, combined with its distinct FFA trafficking profile, suggests that the trimethylcyclohexyl group alters receptor coupling or biased signaling—a hypothesis testable only with this specific ester congener.

Peripheral Vascular Disease Experimental Models: Combined Vasodilatory, Hemorheological, and Lipid-Modulating Reference Compound

For in vivo models of peripheral arterial insufficiency or intermittent claudication, ciclonicate offers a single-agent reference standard that simultaneously addresses three pathophysiological components: impaired vasodilation (via direct myolytic action), elevated blood viscosity (via hemorheological improvement), and dyslipidemia (via moderate antilipolytic lipid modulation) [1][2]. The documented 60% clinical responder rate in Fontaine stage II patients provides translational validation for experimental protocols modeling early-stage peripheral vascular disease.

Vasodilator Flushing Mechanism Research: Low-Flush Nicotinate Ester for Comparative Tolerability Studies

Ciclonicate's approximately 30% flushing incidence—substantially lower than nicotinic acid (>60%) and qualitatively less severe than xanthinol nicotinate's 'severe prolonged flush'—positions it as a comparator for investigating the mechanistic dissociation between therapeutic vasodilation and prostaglandin-mediated cutaneous flushing [1][2]. Researchers exploring DP1 receptor antagonism or flushing-mitigation strategies can use ciclonicate as a baseline low-flush nicotinate ester against which novel agents or co-administered flushing inhibitors can be benchmarked.

Quote Request

Request a Quote for Ciclonicate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.